4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(2-pyridin-4-yl-1,3-thiazol-5-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5S/c13-12-15-6-3-9(17-12)10-7-16-11(18-10)8-1-4-14-5-2-8/h1-7H,(H2,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQDNTUOKKYRCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(S2)C3=NC(=NC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves multi-step reactions. One common method includes the formation of the thiazole ring through the reaction of a pyridine derivative with a thioamide under acidic conditions. This intermediate is then reacted with a pyrimidine derivative to form the final compound. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide and catalysts like palladium on carbon or cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of the cell cycle and inhibition of cell proliferation. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Core Scaffold Variations
The compound is compared to analogs with modifications in the pyrimidine, thiazole, or substituent groups. Key examples include:
Key Observations :
- Bioactivity : APY7 (C₁₇H₁₂ClN₅S) demonstrated antimicrobial properties, suggesting the chloro-phenyl group enhances target binding .
- Synthetic Accessibility : The target compound’s pyridin-4-yl-thiazole linkage is synthetically straightforward compared to benzothiazole hybrids like APY7, which require multi-step protocols .
Substituent Modifications on the Pyrimidine Ring
The amine group at position 2 of the pyrimidine is critical for hydrogen bonding. Modifications here alter pharmacological profiles:
Key Observations :
Thiazole Ring Modifications
Variations in the thiazole substituents influence electronic and steric properties:
Key Observations :
- Fluorophenyl-Piperidine Derivative (41) : The 4-fluorophenyl group improves resistance to oxidative metabolism, while the piperidine moiety may facilitate ionic interactions with acidic residues in targets .
- Chlorophenyl-Methyl Analog : The chloro group’s electron-withdrawing nature enhances reactivity in nucleophilic substitution reactions .
Biological Activity
4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
The chemical formula for this compound is C12H10N4S, with a molecular weight of approximately 246.30 g/mol. The compound features a pyrimidine core substituted with a thiazole and a pyridine moiety, which are critical for its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit potent cytotoxic effects against various cancer cell lines. Notably, studies have shown that these compounds can inhibit aurora A and B kinases, which are crucial for cell division and are often overexpressed in cancer cells.
Key Findings:
- Cytotoxicity : A study demonstrated that the compound acts as a potent cytotoxic agent against cancer cell lines by inducing mitotic failure and polyploidy due to aurora kinase inhibition .
- Mechanism of Action : The mechanism involves suppression of mitotic histone H3 phosphorylation and subsequent aberrant mitotic phenotypes, leading to increased cell death .
- Selectivity : The presence of specific substituents on the aniline para-position enhances potency and selectivity towards aurora kinases .
Structure-Activity Relationships (SAR)
The structure of the compound significantly influences its biological activity. Variations in substituents can lead to different levels of potency against target kinases.
Table 1: SAR Insights
| Compound Variation | IC50 (nM) for Aurora A | IC50 (nM) for Aurora B |
|---|---|---|
| Base Compound | 8.0 | 9.2 |
| Para-substituted | Varies (higher potency) | Varies (higher potency) |
In Vitro Studies
In vitro assays using various cancer cell lines have confirmed the efficacy of this compound derivatives in inhibiting cell proliferation.
- Cell Lines Tested :
- MV4-11 (acute myeloid leukemia)
- HCT116 (colorectal carcinoma)
- MDA-MB231 (breast carcinoma)
Results Summary :
The compound demonstrated significant antiproliferative effects across all tested lines, with IC50 values generally below 10 μM, indicating strong potential for further development as an anticancer agent .
Q & A
Q. Key Table: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Base | NaOH (1.03 mmol) | Enhances nucleophilicity |
| Solvent | Methanol | Stabilizes intermediates |
| Reaction Time | 12–24 hours | Ensures complete conversion |
Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Q. Basic
- 1H/13C-NMR : Assign peaks to confirm pyrimidine (δ 8.5–9.0 ppm for aromatic protons) and thiazole (δ 7.2–7.8 ppm) moieties. highlights agreement between observed and theoretical spectra for analogous compounds.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 350.0813 for C16H13F3N4S ).
- HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water gradients.
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex heterocyclic systems.
How can researchers resolve contradictions in biochemical activity data across different kinase inhibition assays?
Advanced
Contradictions may arise from assay variability (e.g., ATP concentrations, enzyme isoforms). Strategies include:
- Standardized Assays : Use consistent kinase constructs (e.g., full-length vs. catalytic domains) and ATP levels (e.g., 10 µM ATP) .
- Cellular Context : Validate findings in cell-based models (e.g., mitotic arrest in cancer cells for Aurora kinase inhibitors ).
- Orthogonal Assays : Combine biochemical IC50 measurements with cellular IC50 (e.g., phospho-histone H3 staining ).
Example : reports CDK9 inhibition (IC50 = 7 nM) but highlights selectivity over CDK2 via X-ray structural analysis.
What strategies enhance selectivity for kinase targets like Aurora A/B or CDK9?
Q. Advanced
- Substituent Engineering : Introduce para-substituents on the aniline ring (e.g., morpholine in CYC116) to improve hydrophobic interactions with kinase pockets .
- Crystallography-Guided Design : uses X-ray structures to identify residues (e.g., gatekeeper Phe80 in CDK9) for selective binding.
- SAR Libraries : Synthesize analogs with varied thiazole substituents (e.g., methylsulfanyl vs. cyclopropyl) and screen against kinase panels .
Q. Key Table: Selectivity Modifications
| Modification | Target Selectivity | Reference |
|---|---|---|
| Para-morpholine (CYC116) | Aurora A/B > CDK2 | |
| C5-pyrimidine methyl | CDK9 selectivity |
How does X-ray crystallography elucidate the binding mode of this compound with its targets?
Advanced
X-ray structures reveal:
- Hydrogen Bonding : The pyrimidin-2-amine group forms hydrogen bonds with kinase hinge regions (e.g., Glu211 in Aurora A ).
- Hydrophobic Pockets : Thiazole and pyridinyl groups occupy hydrophobic pockets, as seen in CDK9 structures (e.g., with Leu83 and Val18 ).
- Conformational Flexibility : Dihedral angles (e.g., 6.4° between pyridine and pyrazole in ) influence binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
